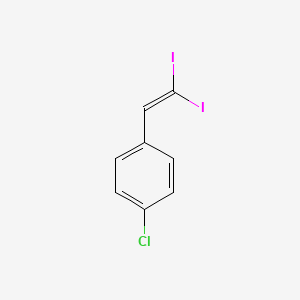

1-Chloro-4-(2,2-diiodoethenyl)benzene

Beschreibung

1-Chloro-4-(2,2-diiodoethenyl)benzene is a halogenated aromatic compound characterized by a benzene ring substituted with a chlorine atom at the para position and a diiodoethenyl group (-CH=CI₂) at the adjacent position. This structure confers unique electronic and steric properties, making it valuable in synthetic chemistry, particularly in cross-coupling reactions and as a precursor for organoiodine compounds. Its synthesis often involves halogenation or palladium-catalyzed coupling reactions, as evidenced by silica gel-assisted methods yielding derivatives like 2-(1-adamantylsulfanyl)-4-bromo-1-chloro-3-(2,2-diiodoethenyl)benzene (12b) with a 70% yield . Challenges in synthesis include optimizing reaction conditions (e.g., solvent, base, temperature) to avoid low yields or impurities, as seen in related compounds using Fe/HCl or SnCl₂ reductants .

Eigenschaften

CAS-Nummer |

97946-22-0 |

|---|---|

Molekularformel |

C8H5ClI2 |

Molekulargewicht |

390.39 g/mol |

IUPAC-Name |

1-chloro-4-(2,2-diiodoethenyl)benzene |

InChI |

InChI=1S/C8H5ClI2/c9-7-3-1-6(2-4-7)5-8(10)11/h1-5H |

InChI-Schlüssel |

HZYXGJOCBOJUPD-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1C=C(I)I)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-(2,2-diiodoethenyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the halogenation of benzene derivatives, where the benzene ring undergoes substitution with chlorine and diiodoethenyl groups under specific conditions. For instance, the reaction can be catalyzed by Lewis acids such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) to facilitate the substitution process .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including Friedel-Crafts acylation followed by halogenation. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Chloro-4-(2,2-diiodoethenyl)benzene can undergo various chemical reactions, including:

Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the benzene ring with electrophiles, such as halogens or nitro groups.

Nucleophilic Substitution: The compound can react with nucleophiles, leading to the replacement of the chlorine or iodine atoms with other functional groups.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

Electrophilic Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of catalysts like FeCl3 or sulfuric acid (H2SO4).

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN) under elevated temperatures.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

Substitution Products: Depending on the reagents used, the major products can include halogenated or nitrated benzene derivatives.

Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.

Wissenschaftliche Forschungsanwendungen

1-Chloro-4-(2,2-diiodoethenyl)benzene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Chloro-4-(2,2-diiodoethenyl)benzene involves its interaction with various molecular targets and pathways:

Electrophilic Substitution: The benzene ring acts as a nucleophile, attacking electrophiles to form substituted products.

Nucleophilic Substitution: The compound can undergo nucleophilic attack, leading to the replacement of halogen atoms with other functional groups.

Oxidation and Reduction: The compound can be oxidized or reduced, affecting its chemical structure and reactivity.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Implications

- Synthetic Efficiency : The target compound’s silica gel-assisted synthesis achieves higher yields (70%) compared to Fe/HCl-mediated reductions of nitroaromatics (low yield/purity) .

- Environmental Impact : While DDT and its metabolites (e.g., DDE) persist in ecosystems due to C-Cl bond stability, the diiodoethenyl group may degrade differently, though iodine’s bioavailability warrants further study .

- Pharmacological Potential: Crystalline hydrates of glycosidic chlorobenzenes show promise in medicinal chemistry, whereas non-polar derivatives like 1-chloro-4-(2,2-diiodoethenyl)benzene are primarily research tools .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.